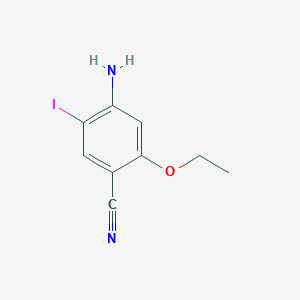

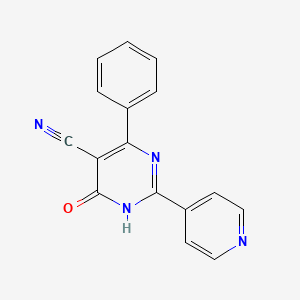

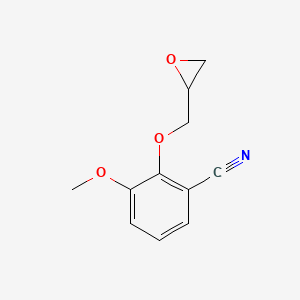

4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Overview

Description

4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known as HPPyC, is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. HPPyC is an aromatic heterocyclic compound that is composed of a nitrogen atom, two carbon atoms, and four hydrogen atoms. It has been found to have a variety of unique properties, including good solubility in organic solvents and the ability to form stable covalent bonds with other molecules. In addition, HPPyC has been shown to have a number of potential applications in scientific research and organic synthesis.

Scientific Research Applications

Synthesis Techniques and Efficiency 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile derivatives have been synthesized through efficient methods, such as one-pot, three-component reactions and ultrasound-mediated processes. These techniques are environmentally friendly, rapid, and convenient, producing derivatives with potential antibacterial and anticancer properties. Notably, magnetic nano Fe3O4 particles have been used as catalysts under solvent-free conditions to promote synthesis, highlighting the innovative approaches in the field of chemical synthesis (Rostamizadeh et al., 2013) (Tiwari et al., 2016).

Derivative Compounds and Biological Activities The synthesis of various derivative compounds, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, has been documented. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Some derivatives have shown promising results in in vivo biological evaluations and molecular docking studies, indicating potential applications in drug discovery and pharmaceutical development (Undare et al., 2016) (Al-Issa, 2012).

Antiviral Properties Certain pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have exhibited notable antiviral activities. These compounds have shown inhibitory effects on retrovirus replication in cell cultures, highlighting their potential as therapeutic agents against viral infections (Hocková et al., 2003).

Optical and Electronic Properties Research has also delved into the structural, electronic, and nonlinear optical properties of pyrimidine derivatives. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have revealed significant findings related to the molecular structure, photophysical properties, and NLO characteristics of these compounds. Such research underscores the potential of pyrimidine derivatives in optoelectronic applications and the broader field of material sciences (Hussain et al., 2020).

properties

IUPAC Name |

6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYLBYCMUVCZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)

![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)